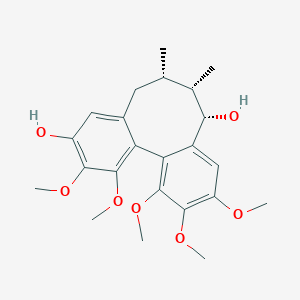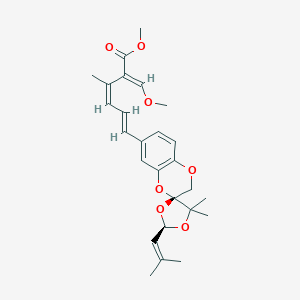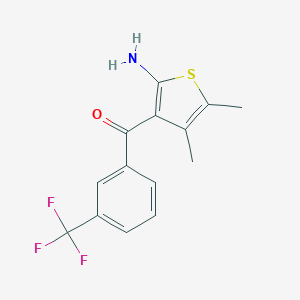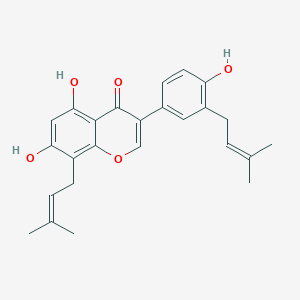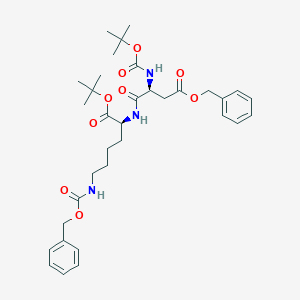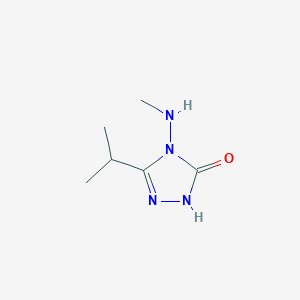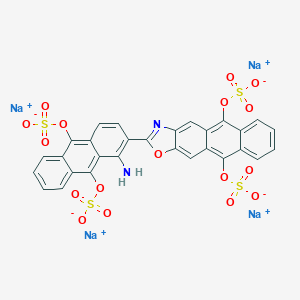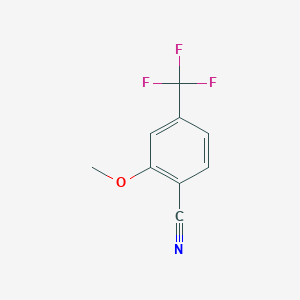
2-Methoxy-4-(trifluoromethyl)benzonitrile
Übersicht
Beschreibung
2-Methoxy-4-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C9H6F3NO . It has a molecular weight of 201.15 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-methoxy-4-(trifluoromethyl)benzonitrile . The InChI code is InChI=1S/C9H6F3NO/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4H,1H3 . The compound’s canonical SMILES is COC1=C(C=CC(=C1)C(F)(F)F)C#N .Physical And Chemical Properties Analysis
The compound has a boiling point of 63-64°C . It has a topological polar surface area of 33 Ų and a rotatable bond count of 1 . The compound’s XLogP3-AA is 2.5, indicating its partition coefficient between octanol and water .Wissenschaftliche Forschungsanwendungen
Antitumorigenic and Antiangiogenic Effects
The study by Zhu and Conney (1998) discusses the antitumorigenic and antiangiogenic effects of 2-methoxyestradiol, a compound structurally related to the one of interest. The research emphasizes the potential protective effects against estrogen-induced cancers, suggesting a pathway through which similar compounds might exert antitumorigenic effects (Zhu & Conney, 1998).
Pharmaceutical Applications
Metoclopramide, a drug mentioned in the review by Pinder et al. (2012), although not the same compound, shares a similar methoxy group in its structure. This review highlights the drug's use in gastrointestinal diagnostics and treatments, illustrating the significance of chemical functionalities similar to those in 2-Methoxy-4-(trifluoromethyl)benzonitrile for pharmaceutical applications (Pinder et al., 2012).
Stability and Degradation Studies
Barchańska et al. (2019) focus on the stability and degradation pathways of nitisinone, a compound used for treating hepatorenal tyrosinemia, which, like our compound of interest, contains a trifluoromethyl group. This study underscores the importance of understanding the stability and degradation products of such compounds for their safe and effective medical application (Barchańska et al., 2019).
Antimicrobial Agents
Hiremathad et al. (2015) explore benzofuran derivatives for their antimicrobial properties. While 2-Methoxy-4-(trifluoromethyl)benzonitrile is not a benzofuran derivative, the exploration of such compounds for antimicrobial use indicates a potential area where similarly structured compounds might find relevance (Hiremathad et al., 2015).
Corrosion Inhibition
Verma et al. (2020) review the use of quinoline derivatives as corrosion inhibitors, highlighting the role of methoxy groups in enhancing the effectiveness of these compounds. This suggests that 2-Methoxy-4-(trifluoromethyl)benzonitrile could potentially be explored for its utility in corrosion inhibition applications (Verma et al., 2020).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a GHS07 pictogram and a signal word of "Warning" . The compound may cause acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Eigenschaften
IUPAC Name |
2-methoxy-4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLCDVCLGOVPBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597258 | |
| Record name | 2-Methoxy-4-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(trifluoromethyl)benzonitrile | |
CAS RN |
132927-08-3 | |
| Record name | 2-Methoxy-4-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

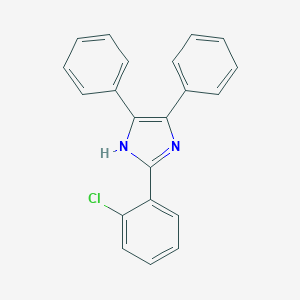
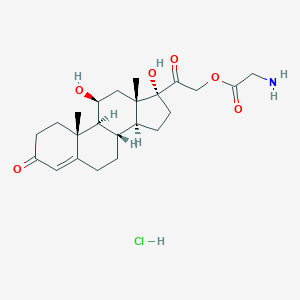
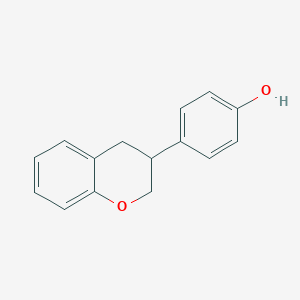
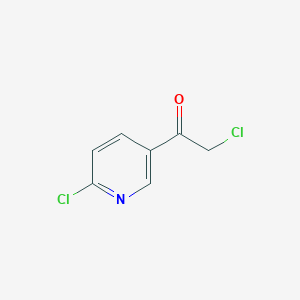
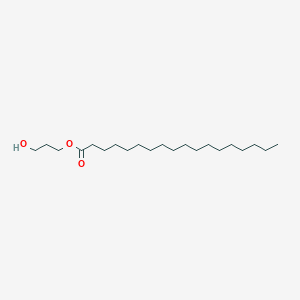
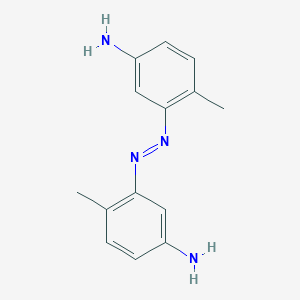
![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-5-(acetyloxymethyl)-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate](/img/structure/B161312.png)
